molecular formula C13H13ClN2O4 B1390258 dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride CAS No. 1185297-85-1

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride

Cat. No.: B1390258
CAS No.: 1185297-85-1
M. Wt: 296.7 g/mol
InChI Key: ADBQRNWANDBOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two ester groups at positions 4 and 5 of the imidazole ring, along with a phenyl group at position 2. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse imidazole derivatives.

Scientific Research Applications

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride is unique due to the presence of both ester groups and a phenyl group, which confer specific reactivity and solubility properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological or chemical targets.

Properties

IUPAC Name

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4.ClH/c1-18-12(16)9-10(13(17)19-2)15-11(14-9)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBQRNWANDBOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride
Reactant of Route 4
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.